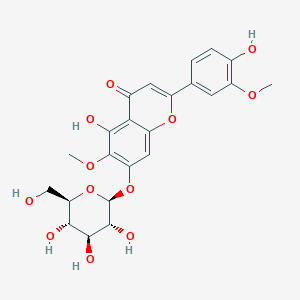
Jaceoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Jaceoside can be isolated from plant sources through a series of extraction and purification steps. For example, flowers of Tanacetum vulgare are extracted with ethanol, followed by thermal extraction at elevated temperatures . The extract is then subjected to chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to separate and purify this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials using solvents like ethanol. The process includes maceration, thermal extraction, and chromatographic purification to obtain this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Jaceoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bond or the flavonoid structure.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Jaceoside has a wide range of scientific research applications:
Mechanism of Action
Jaceoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of nitric oxide and pro-inflammatory cytokines by modulating the NF-κB pathway.
Antioxidant: This compound scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by activating Bax and downregulating Mcl-1 and c-FLIP expression.
Comparison with Similar Compounds
Similar Compounds
Jaceosidin: A closely related flavonoid with similar pharmacological properties.
Luteolin: Another flavonoid with strong antioxidant and anti-inflammatory activities.
Apigenin: Known for its anticancer and anti-inflammatory effects.
Uniqueness of Jaceoside
This compound is unique due to its potent anti-inflammatory activity, which is several times more effective than the positive control drug dexamethasone . Its combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for various therapeutic applications .
Properties
CAS No. |
25474-11-7 |
|---|---|
Molecular Formula |
C23H24O12 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O12/c1-31-13-5-9(3-4-10(13)25)12-6-11(26)17-14(33-12)7-15(22(32-2)19(17)28)34-23-21(30)20(29)18(27)16(8-24)35-23/h3-7,16,18,20-21,23-25,27-30H,8H2,1-2H3/t16-,18-,20+,21-,23-/m1/s1 |
InChI Key |
YFZSQPRYLBGYKE-FZFRBNDOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















